2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one
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Overview
Description
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one can be achieved through various synthetic routes. One common method involves the cycloisomerization of allenyl indoles. This process typically employs a gold-catalyzed reaction, where IPrAuCl/AgSbF6 is used as the catalyst . The reaction conditions are optimized to achieve high yields and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]-1H-indole: Another indole derivative with a similar fused ring system.
Hexahydropyrido[4,3-d]pyrimidine: A related compound with a different ring fusion pattern.
Uniqueness
2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one is unique due to its specific ring structure and the potential biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,6,7,8,9,9a-hexahydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-7H,1-4H2,(H,12,14) |
InChI Key |
PKMITTYHXYUFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C2C1)C(=O)NC=C3 |
Origin of Product |
United States |
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